![molecular formula C7H11N3O2S B2781463 5-(Methylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine CAS No. 2034401-09-5](/img/structure/B2781463.png)

5-(Methylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

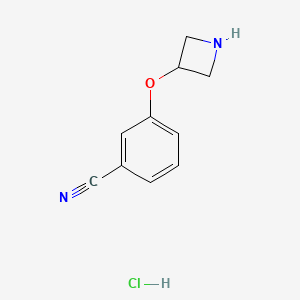

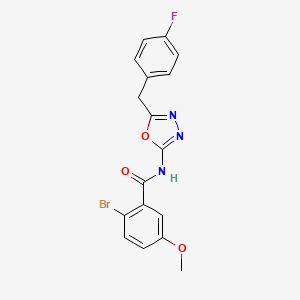

5-(Methylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a heterocyclic compound with a unique fused pyrazole and pyrazine ring system. Its chemical structure combines the features of both pyrazole and pyrazine, making it an intriguing scaffold for drug discovery research .

Synthesis Analysis

- Cyclization : The cyclization of 1,2-diamine derivatives with sulfonium salts has been employed to create protected piperazines, which can subsequently undergo selective intramolecular cyclization reactions to yield piperazinopyrrolidinones .

Molecular Structure Analysis

The molecular structure of This compound consists of a pyrazole ring fused with a pyrazine ring. The presence of the methylsulfonyl group adds further complexity to its structure. The arrangement of atoms and bonds within this scaffold determines its biological properties and interactions .

Scientific Research Applications

Synthesis and Biological Activity

The compound 5-(Methylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine, as part of the broader family of pyrazole derivatives, has garnered interest in scientific research due to its potential applications in medicinal chemistry and material science. The synthesis of such compounds often involves cyclo-condensation reactions, leading to the formation of a variety of heterocyclic compounds that exhibit a range of biological activities.

For instance, a series of 1H-pyrazole derivatives containing an aryl sulfonate moiety were synthesized and demonstrated potent anti-inflammatory properties and activity against both Gram-positive and Gram-negative bacterial and fungal strains (Kendre et al., 2013). Similarly, another study focused on the synthesis and antimicrobial activity of heterocycles based on 3-Methyl-1-Phenyl-5-Benzene Sulfonamido Pyrazole, indicating the potential of these compounds in developing new antimicrobial agents (El‐Emary et al., 2002).

Structural and Mechanistic Studies

In addition to their biological activities, these compounds are also subjects of structural and mechanistic studies. For example, the molecular structure of nifurtimox and two pyrazol‐1‐Yl analogs were elucidated using X-Ray crystallography, providing insights into their molecular configurations and potential interactions with biological targets (Foces-Foces et al., 2010).

Anticancer and Antimicrobial Applications

The exploration of this compound derivatives extends into anticancer and antimicrobial research as well. A study highlighted the synthesis of dihydropyrano[2,3-c]pyrazoles as potential anticancer scaffolds, indicating the relevance of such compounds in designing new anticancer drugs (Nimbalkar et al., 2017). Another research focused on the discovery and synthesis of novel pyrazoles with evaluated drug efficacy through in silico, in vitro, and cytotoxicity validations, suggesting their use in novel drug discovery projects (Thangarasu et al., 2019).

Mechanism of Action

Target of Action

Compounds with similar structures, such as tetrahydropyrazolo[1,5-a]pyrazines, have been identified as modulators of σ-receptors, inhibitors of β-secretase-1 (bace-1), and cytochrome cyp8b1 . These targets play crucial roles in various biological processes, including signal transduction, enzyme regulation, and metabolic pathways.

Biochemical Pathways

Based on the known targets of similar compounds, it can be inferred that it may affect pathways related to signal transduction, enzyme regulation, and metabolism . The downstream effects of these pathway modulations would depend on the specific target and the biological context.

Result of Action

Based on the known effects of similar compounds, it can be inferred that it may have potential antiviral, antitumor, and other biological activities .

Properties

IUPAC Name |

5-methylsulfonyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2S/c1-13(11,12)9-4-5-10-7(6-9)2-3-8-10/h2-3H,4-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFDAOAJZOLFOSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN2C(=CC=N2)C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid](/img/structure/B2781383.png)

![1-(4-Thiophen-2-yl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)prop-2-en-1-one](/img/structure/B2781391.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(2-hydroxyethoxy)propanamide](/img/structure/B2781394.png)

![1-(Propan-2-yl)-2-azaspiro[3.5]nonane](/img/structure/B2781395.png)

![2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2781403.png)